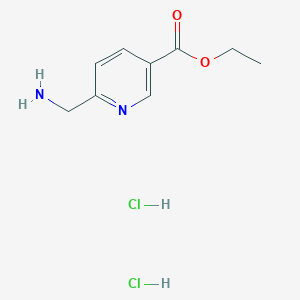

Ethyl 6-(aminomethyl)nicotinate dihydrochloride

Description

Ethyl 6-(aminomethyl)nicotinate dihydrochloride (CAS: 2173090-63-4) is a pyridine derivative functionalized with an aminomethyl group at the 6-position and an ethyl ester at the 3-position. Its dihydrochloride salt form enhances solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. The compound has a molecular formula of C₉H₁₃Cl₂N₂O₂ and a molecular weight of 267.13 g/mol . Key properties include:

Properties

IUPAC Name |

ethyl 6-(aminomethyl)pyridine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-2-13-9(12)7-3-4-8(5-10)11-6-7;;/h3-4,6H,2,5,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOLFQRBEQKDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Ethyl 2-Cyanonicotinate

A widely reported method involves the hydrogenation of ethyl 2-cyanonicotinate (CAS 614-18-6) using palladium on carbon (Pd/C) under acidic conditions. In this route:

-

Reaction Setup : A nitrogen-flushed solution of ethyl 2-cyanonicotinate (14.27 g, 81 mmol) and concentrated HCl (15 mL) is combined with 10% Pd/C (2 g).

-

Conditions : Hydrogenation proceeds at 50 psi (≈3.45 bar) for approximately 48 hours.

-

Outcome : The reaction achieves quantitative conversion, yielding 17.55 g (100%) of ethyl 2-(aminomethyl)nicotinate hydrochloride.

This method’s efficiency stems from the synergistic effect of Pd/C catalysis and HCl, which protonates the amine intermediate, driving the reaction to completion. Notably, the 6-isomer (target compound) can be synthesized analogously by substituting the starting material with ethyl 6-cyanonicotinate, though this variant is less documented in open literature.

Hydrogenation of 6-Cyanonicotinic Acid Followed by Esterification

An alternative pathway begins with 6-cyanonicotinic acid (CAS 14906-63-9), which undergoes hydrogenation to form 6-(aminomethyl)nicotinic acid. Subsequent esterification with ethanol and thionyl chloride (SOCl₂) yields the target compound:

-

Step 1 : Hydrogenation of 6-cyanonicotinic acid (3 g, 20 mmol) in methanol over Pd/C (300 mg) under 1 bar H₂ for 4 hours produces 6-(aminomethyl)nicotinic acid in 59% yield.

-

Step 2 : Esterification with SOCl₂ (2 mL) in ethanol under reflux for 12–18 hours achieves 94% yield of the ethyl ester hydrochloride.

This two-step approach highlights the versatility of cyanopyridines as precursors, though the esterification step requires careful control of acid concentration to avoid side reactions.

Alkali Salt-Mediated Alkylation in Dimethylformamide (DMF)

Reaction of 6-Aminonicotinic Acid with 3-Chloromethylpyridine Hydrochloride

Patents describe a solvent-dependent method for synthesizing nicotinic acid esters using DMF as the reaction medium:

-

Step 1 : 6-Aminonicotinic acid (414.4 g, 3.0 mol) reacts with potassium carbonate (414.6 g, 3.0 mol) in DMF (5.5 L) at reflux (≈150°C) for 60 hours to form the potassium salt.

-

Step 2 : 3-Chloromethylpyridine hydrochloride (492.2 g, 3.0 mol) is added incrementally at 100°C, followed by 1 hour of reflux.

-

Workup : The mixture is concentrated, diluted with ice-water, and recrystallized from toluene to yield 34.4–76.7% of the product.

While optimized for the nicotinyl ester of 6-aminonicotinic acid, this method can be adapted for ethyl 6-(aminomethyl)nicotinate hydrochloride by substituting the alkylating agent with ethyl chloroacetate. DMF’s high polarity facilitates nucleophilic substitution, though prolonged heating risks decomposition.

Comparative Analysis of Preparation Methods

Industrial-Scale Production Considerations

Scientific Research Applications

Ethyl 6-(aminomethyl)nicotinate dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.

Industry: Utilized in the development of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 6-(aminomethyl)nicotinate dihydrochloride exerts its effects involves interaction with specific molecular targets:

Molecular Targets: It may interact with nicotinic acid receptors or enzymes involved in metabolic pathways.

Pathways Involved: The compound could influence pathways related to inflammation, oxidative stress, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to analogs based on pyridine scaffolds with variations in substituents and salt forms. Key examples include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 6-(aminomethyl)nicotinate hydrochloride | 1189434-55-6 | C₉H₁₃ClN₂O₂ | 216.67 | Ethyl ester, aminomethyl, pyridine |

| Methyl 6-(aminomethyl)nicotinate hydrochloride | 1072438-56-2 | C₈H₁₁ClN₂O₂ | 202.64 | Methyl ester, aminomethyl, pyridine |

| 6-Aminonicotinaldehyde hydrochloride | 329-89-5 | C₆H₇ClN₂O | 158.59 | Aldehyde, amino, pyridine |

| 6-Amino-4-methylnicotinic acid | 1588441-31-9 | C₇H₈N₂O₂ | 152.15 | Carboxylic acid, amino, pyridine |

Key Observations :

- Ester vs. Carboxylic Acid : Ethyl/methyl esters (e.g., 1189434-55-6, 1072438-56-2) offer better lipid solubility than carboxylic acids (e.g., 1588441-31-9), influencing membrane permeability in drug design .

- Salt Forms: The dihydrochloride form (2173090-63-4) has higher aqueous solubility than the monohydrochloride (1189434-55-6) due to additional chloride counterions .

- Substituent Position: The 6-aminomethyl group in the target compound contrasts with 4-methyl or 2-amino substituents in analogs (e.g., 1588441-31-9), altering electronic and steric properties .

Physicochemical and Stability Data

| Property | Ethyl 6-(aminomethyl)nicotinate dihydrochloride | Methyl 6-(aminomethyl)nicotinate hydrochloride | 6-Aminonicotinaldehyde hydrochloride |

|---|---|---|---|

| Solubility in Water | High (due to dihydrochloride) | Moderate | High |

| Melting Point | Not reported | Not reported | 215–217°C (decomposes) |

| Stability | Stable at RT | Hygroscopic | Light-sensitive |

| Purity | 95% (typical) | 97% (typical) | ≥98% |

Notes:

Biological Activity

Ethyl 6-(aminomethyl)nicotinate dihydrochloride is a derivative of nicotinic acid that has garnered attention for its diverse biological activities. This compound, characterized by an aminomethyl group at the 6-position of the pyridine ring, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula : C₉H₁₃Cl₂N₂O₂

- CAS Number : 1189434-55-6

- Appearance : White to gray solid, soluble in water.

The unique structure of this compound enhances its biological activity compared to other nicotinic derivatives. The presence of the aminomethyl group is believed to influence its interaction with biological targets, particularly nicotinic acid receptors.

The mechanism of action involves the compound's interaction with specific molecular targets, such as:

- Nicotinic Acid Receptors : These interactions can modulate various biochemical pathways, influencing cellular functions such as gene expression and enzyme activity.

- Cell Signaling Pathways : this compound affects cellular processes by altering signaling pathways, which can lead to changes in cell proliferation and differentiation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Effects : The compound has shown potential antimicrobial properties against various pathogens, making it a candidate for therapeutic applications in infectious diseases.

- Enzyme Modulation : It enhances the activity of certain enzymes, which can be beneficial in metabolic processes or therapeutic interventions.

- Potential Therapeutic Effects : Investigated for its role in conditions related to nicotinic acid metabolism, including cardiovascular diseases and metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Enzyme Activation | Enhances specific enzyme activities | |

| Cellular Proliferation | Modulates cell growth and differentiation | |

| Therapeutic Potential | Investigated for cardiovascular and metabolic effects |

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of this compound, researchers found that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antimicrobial agents. Further investigations suggested that the mechanism involved disruption of bacterial cell wall synthesis.

Case Study: Enzyme Modulation

Another study focused on the compound's ability to modulate enzyme activity related to nicotinamide adenine dinucleotide (NAD) biosynthesis. This compound was shown to enhance the activity of nicotinate phosphoribosyltransferase (NAPRT), which plays a crucial role in NAD metabolism. This modulation could have implications for cancer therapy, as targeting NAD biosynthesis is considered a promising strategy against tumor growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-(aminomethyl)nicotinate dihydrochloride, and what critical parameters influence yield?

- Methodology : Synthesis involves esterification of 6-(aminomethyl)nicotinic acid with ethanol under acidic catalysis (e.g., sulfuric acid) at 60–80°C, followed by dihydrochloride salt formation using HCl gas. Key parameters include stoichiometric ratios (1:1.2 for acid:ethanol), reaction time (6–8 hours), and HCl concentration (excess to ensure complete protonation). Post-synthesis, recrystallization from ethanol:water (3:1 v/v) improves purity .

- Validation : Confirm structure via H NMR (e.g., triplet at δ 1.35 ppm for CHCHO) and elemental analysis (CHClNO) .

Q. What analytical techniques are essential for purity assessment and stability studies?

- Techniques : Use HPLC with a C18 column (4.6 × 150 mm, 5 µm) and mobile phase (acetonitrile:phosphate buffer, pH 3.0) for purity analysis. For stability, conduct accelerated degradation studies (40°C/75% RH) over 6 months, monitoring via LC-MS to identify hydrolytic byproducts (e.g., nicotinic acid derivatives) .

- Data Interpretation : Compare retention times with reference standards and quantify degradation using peak area normalization .

Q. How can researchers mitigate common side reactions during synthesis?

- Side Reactions : Ester hydrolysis (due to excess water) and N-oxidation of the pyridine ring.

- Mitigation : Use anhydrous solvents, inert atmosphere (N), and antioxidants (e.g., 0.1% BHT). Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1) .

Advanced Research Questions

Q. How does the protonation state of the aminomethyl group influence binding affinity in enzyme inhibition studies?

- Experimental Design : Compare the dihydrochloride salt (fully protonated NH) with the free base in pH-dependent SPR assays (pH 6.0–8.0). Use recombinant enzymes (e.g., DPP-IV) and calculate K values.

- Findings : Protonated forms enhance ionic interactions with catalytic residues, reducing IC by 2–3 fold compared to neutral analogs .

Q. How should researchers resolve discrepancies in cytotoxicity profiles across cell lines?

- Approach : Standardize assays using identical cell passages, media, and exposure times (e.g., 48 hours). Quantify intracellular compound levels via LC-MS and correlate with viability data (MTT assays).

- Case Study : HepG2 cells show higher metabolite conversion rates than HEK293, explaining divergent IC values .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Methods : Screen solvents (e.g., methanol, DMSO) at varying pH (1.5–3.0) to induce salt-specific crystal packing. Use slow evaporation at 4°C.

- Data Analysis : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) to identify stable polymorphs .

Q. How can computational modeling predict metabolic pathways of this compound?

- Workflow : Perform DFT calculations (B3LYP/6-31G*) to identify reactive sites (e.g., ester group). Validate with in vitro microsomal assays (human liver microsomes, NADPH regeneration system).

- Outcome : Predict primary metabolites (e.g., hydrolyzed carboxylic acid) and secondary oxidation products .

Data Contradiction Analysis

Addressing conflicting reports on solubility in aqueous buffers

- Root Cause : Polymorphic forms or residual solvents alter solubility.

- Resolution : Characterize batches via PXRD and TGA. Test solubility in standardized buffers (e.g., PBS pH 7.4) under controlled temperature (25°C ± 0.5) .

Discrepancies in reported catalytic activity in synthetic applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.